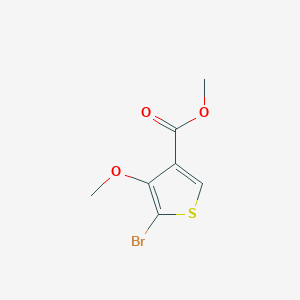

Methyl 5-bromo-4-methoxythiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-methoxythiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-10-5-4(7(9)11-2)3-12-6(5)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCQKIJKMWFSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856910 | |

| Record name | Methyl 5-bromo-4-methoxythiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353100-79-4 | |

| Record name | Methyl 5-bromo-4-methoxythiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis & Characterization: Methyl 5-bromo-4-methoxythiophene-3-carboxylate

[1]

Executive Summary

Target Molecule: Methyl 5-bromo-4-methoxythiophene-3-carboxylate Application: High-value scaffold for medicinal chemistry, specifically as a bioisostere for polysubstituted phenyl rings in kinase inhibitors and GPCR ligands.[1] The C5-bromide allows for selective Suzuki/Stille couplings, while the C3-ester provides a handle for heterocycle formation (e.g., thienopyrimidines).[1]

This technical guide outlines a robust, scalable synthetic route designed to maximize regioselectivity. Unlike generic protocols, this workflow addresses the specific electronic conflict between the C3-ester (deactivating) and C4-methoxy (activating) groups to ensure exclusive C5-bromination without contaminating the C2-position.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal reactivity of the thiophene ring.[2] The C4-methoxy group is the primary director.[1]

-

Disconnection: The C5-Br bond is formed last via Electrophilic Aromatic Substitution (EAS).[1][2]

-

Precursor: Methyl 4-methoxythiophene-3-carboxylate.[1][3][4]

-

Core Logic:

Synthetic Pathway Diagram

Caption: Two-step synthetic pathway leveraging electronic directing effects for regiocontrol.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate

This step involves the aromatization of the tetrahydrothiophene precursor via O-methylation of the enol tautomer.[1]

Reagents:

-

Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 equiv)[1]

-

Dimethyl sulfate (DMS) (1.2 equiv)[1]

-

Potassium carbonate (

) (1.5 equiv)[1] -

Solvent: Acetone (Dry)[1]

Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with

and dry acetone under -

Addition: Add Methyl 4-oxotetrahydrothiophene-3-carboxylate dropwise at room temperature. The mixture may turn slightly yellow as the enolate forms.[2]

-

Methylation: Cool to 0°C. Add Dimethyl sulfate dropwise over 20 minutes to control the exotherm.

-

Reflux: Warm to room temperature, then heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting material spot (polar) should disappear, replaced by a less polar UV-active spot (aromatic thiophene).[1]

-

Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in DCM, wash with 10%

(to remove unreacted DMS) and brine. Dry over

Step 2: Regioselective Bromination (The Critical Step)

Using N-Bromosuccinimide (NBS) in DMF allows for a mild reaction driven by the high electron density at C5.[1]

Reagents:

Protocol:

-

Solubilization: Dissolve the Step 1 product in DMF (0.5 M concentration) in a foil-wrapped flask (protect from light to prevent radical side reactions).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromination: Add NBS portion-wise over 30 minutes. Crucial: Do not add all at once; a localized high concentration of NBS can lead to dibromination.[1][2]

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates.[1][2][5]

-

Isolation:

-

Purification: Recrystallization from MeOH or Hexane/EtOAc is usually sufficient.[1][2] If necessary, flash chromatography (Hexane:DCM 9:1).[1][2]

Characterization & Quality Control

NMR Interpretation

The structural confirmation relies on the disappearance of the C5 proton and the retention of the C2 proton.[2]

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| H-C2 | 8.10 – 8.25 | Singlet | 1H | Aromatic C2-H | Deshielded by adjacent S and Ester.[1] |

| H-C5 | Absent | - | - | Aromatic C5-Br | Key confirmation of bromination. |

| OMe | 3.85 – 3.95 | Singlet | 3H | Methoxy (-OCH3) | Strong singlet.[1] |

| COOMe | 3.75 – 3.85 | Singlet | 3H | Ester (-COOCH3) | Distinct from ether methoxy.[1][2] |

Mass Spectrometry (LC-MS)[1][8]

-

Pattern: Look for the characteristic bromine isotope pattern (

/ -

Expected m/z:

-

Fragment loss of -OMe (31) or -COOMe (59) is common.[1]

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Mixture of isomers | Temperature too high during NBS addition.[1] | Ensure addition is strictly at 0°C. |

| Dibromination | Excess NBS or fast addition.[1][2] | Use exactly 1.05 eq NBS; add slowly. |

| Low Yield (Step 1) | Incomplete enolization.[1][2] | Ensure |

Safety & Handling

-

Dimethyl Sulfate: Highly toxic and carcinogenic.[1][2] Use only in a well-ventilated fume hood with appropriate double-gloving. Quench all glassware with ammonium hydroxide before cleaning.[2]

-

NBS: Irritant.[1][2][7] Store in a refrigerator; degraded NBS (yellow/orange) releases

and should be recrystallized from water before use.[2] -

Thiophene Derivatives: Often have a strong, sulfurous odor.[1][2] Bleach (hypochlorite) solution is effective for neutralizing odors on glassware.[1][2]

References

-

Thiophene Functionalization: Science of Synthesis: Hetarenes and Related Ring Systems, Vol 9. Thieme Chemistry. (General thiophene reactivity and bromination patterns).

-

Precursor Synthesis: Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate. ChemicalBook Protocols.

-

Regioselective Bromination: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI, 2014.[2] (Validates NBS regioselectivity in activated aromatics).

-

NBS Reactivity: N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal.

-

Related Compound Data: Methyl 4-bromo-3-methoxythiophene-2-carboxylate (Isomer data for comparison). Fluorochem.

Sources

- 1. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. METHYL 4-METHOXYTHIOPHENE-3-CARBOXYLATE CAS#: 65369-22-4 [m.chemicalbook.com]

- 4. Pi Chemicals System [pipharm.com]

- 5. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"Methyl 5-bromo-4-methoxythiophene-3-carboxylate" CAS number 1353100-79-4

Strategic Scaffold for Divergent Synthesis in Medicinal Chemistry[1]

Executive Summary

Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS 1353100-79-4) represents a high-value heterocyclic scaffold characterized by a dense functionalization pattern.[1] Its utility lies in the orthogonal reactivity of its three primary handles: the electrophilic methyl ester at C3, the nucleophilic-susceptible bromine at C5, and the electron-donating methoxy group at C4. This unique "push-pull" electronic structure makes it an ideal precursor for constructing complex pharmacophores, particularly in the development of kinase inhibitors, anti-inflammatory agents, and organic semiconductor materials.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical profile, validated synthetic routes, and downstream application protocols.

Chemical Profile & Structural Analysis[1][2][3]

The molecule features a thiophene core substituted at every carbon position except C2, creating a steric and electronic environment that dictates highly specific regioselectivity in subsequent transformations.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1353100-79-4 | |

| Molecular Formula | C₇H₇BrO₃S | |

| Molecular Weight | 251.10 g/mol | |

| Appearance | Off-white to pale yellow solid | Typical for brominated thiophenes |

| Predicted LogP | ~2.3 - 2.6 | Lipophilic, suitable for CNS penetration models |

| H-Bond Donors/Acceptors | 0 / 4 | |

| Rotatable Bonds | 2 | Methoxy and Ester linkages |

Structural Logic

-

C5-Bromine: The C-Br bond is activated for oxidative addition by palladium catalysts due to the electron-rich nature of the thiophene ring, further enhanced by the adjacent methoxy group.[1]

-

C4-Methoxy: Acts as a strong

-donor, increasing electron density at C5 (directing electrophilic substitution during synthesis) and modulating the basicity of the thiophene sulfur.[1] -

C3-Ester: An electron-withdrawing group that stabilizes the molecule but remains susceptible to nucleophilic attack (hydrolysis, amidation) or hydride reduction.[1]

Synthetic Pathways[4][5][6][7]

The synthesis of CAS 1353100-79-4 typically follows a linear functionalization strategy starting from the 4-hydroxy or 4-methoxy thiophene core.[1] The high regioselectivity of the bromination step is driven by the directing effects of the C4-methoxy group.[1]

Core Synthesis Workflow (DOT Visualization)

Figure 1: Regioselective synthesis of the target scaffold. The synergistic directing effects of the methoxy and ester groups ensure high selectivity for the 5-position.[1]

Mechanistic Insight

The 4-methoxy group is an ortho, para-director.[1] In the thiophene ring, C5 is ortho to the methoxy group. Conversely, the C3-ester is a meta-director.[1] The meta position relative to C3 is also C5.[1] Thus, both substituents cooperatively direct the incoming electrophile (Br⁺) to the C5 position, minimizing the formation of the C2-bromo isomer.

Reactivity & Applications: The Divergent Scaffold

This molecule serves as a "linchpin" intermediate.[1] The order of operations is critical: generally, C-C bond formation (Suzuki/Stille) is performed before ester manipulation to avoid chemoselectivity issues with the free acid or alcohol.

Divergent Reaction Flow (DOT Visualization)

Figure 2: Divergent synthetic utility.[1] The scaffold allows for independent modification of the C5 and C3 positions.

Experimental Protocols

The following protocols are generalized based on standard operating procedures for thiophene carboxylates and should be optimized for specific substrates.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5 position with an aryl group.[1]

-

Setup: In a reaction vial, combine This compound (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Degassing: Sparge with nitrogen for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).[1]

-

Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Selective Ester Hydrolysis

Objective: Generation of the carboxylic acid for amide coupling.

-

Dissolution: Dissolve the scaffold (1.0 equiv) in THF/MeOH (3:1).

-

Reagent: Add LiOH·H₂O (2.0 equiv) dissolved in minimal water.

-

Condition: Stir at ambient temperature. Note: Heating may cause decarboxylation in electron-rich thiophenes, though the 5-bromo substituent stabilizes this.[1]

-

Quench: Acidify to pH 3 with 1N HCl.

-

Isolation: Extract with EtOAc (x3). The product is often pure enough for subsequent couplings without chromatography.[1]

Safety & Handling (GHS Classification)

While specific toxicological data for CAS 1353100-79-4 is limited, analogs (e.g., methyl 4-bromo-3-methoxythiophene-2-carboxylate) suggest the following hazard profile.[1] Treat as a potent bioactive intermediate.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

PubChem Compound Summary. (2025). Methyl 5-bromo-4-methylthiophene-2-carboxylate (Analogous Chemistry).[1][4] National Center for Biotechnology Information.[1] Link

-

Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: Methyl 4-bromothiazole-5-carboxylate (Heterocyclic Analog).[1] Merck KGaA.[1][5] Link

-

Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. James Cook University Research Online.[1] Link

-

MDPI Molbank. (2023).[1] Synthesis of Isothiazole Carboxylates via Bromination.[1] MDPI.[1] Link

-

Santa Cruz Biotechnology. (2024).[1] Methyl 4-bromo-3-methoxythiophene-2-carboxylate Product Data.Link

Sources

- 1. Methyl 4-bromothiazole-5-carboxylate | 1353100-73-8 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Advanced Molecular Scaffold Engineering: A Comprehensive Technical Guide to Methyl 5-bromo-4-methoxythiophene-3-carboxylate

Executive Summary

In the rapidly evolving landscapes of drug discovery and organic photovoltaics, the precise engineering of heterocyclic building blocks is paramount. Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS: 1353100-79-4) represents a highly specialized, multifunctional scaffold [1]. By strategically positioning an electrophilic cross-coupling node, an electron-donating ether, and an electron-withdrawing ester on a single thiophene core, this molecule offers unparalleled control over both spatial geometry and electronic topography. This whitepaper deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for its functionalization.

Structural Topography and Mechanistic Causality

The utility of a molecular building block is dictated by the synergistic interplay of its substituents. In this scaffold, every functional group serves a distinct, calculated purpose:

-

The C1 Sulfur (Heteroaromatic Core): Provides the foundational aromaticity while lowering the resonance energy compared to benzene, making the ring exceptionally reactive toward electrophilic aromatic substitution (

). -

The C3 Methyl Ester (LUMO Tuning): As a strong electron-withdrawing group (EWG), the ester lowers the Lowest Unoccupied Molecular Orbital (LUMO), stabilizing the ring against unwanted oxidative degradation. Synthetically, it serves as a versatile derivatization handle for downstream saponification, amidation, or reduction.

-

The C4 Methoxy Group (HOMO Tuning): This electron-donating group (EDG) raises the Highest Occupied Molecular Orbital (HOMO). In the context of Acceptor-Donor-Acceptor (A-D-A) small molecules for organic photovoltaics, functionalizing the thiophene backbone with oxygen-containing groups like

significantly improves electron mobility by minimizing reorganization energy and enforcing molecular planarity [2]. -

The C5 Bromine (Cross-Coupling Node): Positioned alpha to the sulfur, C5 is inherently activated. The regioselectivity of this bromine is not accidental; it is the result of perfect synergistic directing effects. The C4 methoxy directs ortho (to C5, as C3 is blocked), and the C3 ester directs meta (also to C5). This makes C5 the exclusive thermodynamic and kinetic sink for functionalization [3].

Fig 1: Structural reactivity map of this compound.

Physicochemical Parameters

To ensure rigorous analytical tracking during synthesis, the core quantitative data of the scaffold is summarized below [4].

| Parameter | Value / Specification |

| Chemical Name | This compound |

| CAS Registry Number | 1353100-79-4 |

| Molecular Formula | |

| Molecular Weight | 251.10 g/mol |

| Monoisotopic Mass | 249.9299 Da |

| InChIKey | OCCQKIJKMWFSDJ-UHFFFAOYSA-N |

| Typical Purity (Commercial) |

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must be more than a list of instructions; they must be self-validating systems where the causality of every reagent choice is understood.

Protocol A: Regioselective Electrophilic Bromination

Objective: Synthesize the title compound from methyl 4-methoxythiophene-3-carboxylate.

Mechanistic Rationale: We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (

Step-by-Step Methodology:

-

Dissolution: Charge a dry, argon-purged flask with methyl 4-methoxythiophene-3-carboxylate (1.0 equiv) and anhydrous DMF (0.5 M concentration). Chill to 0 °C using an ice bath.

-

Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Validation Check: The portion-wise addition controls the exothermic reaction, preventing the formation of dibrominated impurities.

-

Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Monitor via GC-MS or TLC (Hexanes:EtOAc 4:1). Validation Check: The starting material peak should completely disappear, replaced by a single product mass of 251.1 m/z.

-

Quenching & Isolation: Pour the mixture into ice-cold distilled water to precipitate the product. Filter the off-white solid, wash with dilute sodium thiosulfate (to quench residual active bromine), and dry under vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylate the C5 position using an arylboronic acid [5].

Mechanistic Rationale: The C-Br bond at the C5 position is highly reactive toward oxidative addition. We employ

Fig 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of the C5-bromothiophene.

Step-by-Step Methodology:

-

Degassing (Critical): In a Schlenk flask, combine the bromothiophene scaffold (1.0 equiv), arylboronic acid (1.3 equiv), and

(2.0 equiv) in a Toluene/Water mixture (10:1 v/v). Sparge the solvent with Argon for 15 minutes. Validation Check: Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II). -

Catalyst Activation: Add

(1.0 mol%) and SPhos (2.0 mol%) under a positive stream of Argon. -

Thermal Cycling: Heat the biphasic mixture to 90 °C with vigorous stirring for 2–4 hours.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Separate the organic layer, dry over

, and concentrate in vacuo.

Advanced Applications

The unique steric and electronic profile of this compound makes it a privileged intermediate:

-

Active Pharmaceutical Ingredients (APIs): The thiophene ring acts as a bioisostere for phenyl rings, often improving the lipophilicity and metabolic stability of the drug candidate. The methoxy group provides a hydrogen-bond acceptor that can interact with kinase hinge regions.

-

Organic Electronics (OLEDs & OPVs): When polymerized or integrated into A-D-A architectures, the alternating electron-rich (methoxy) and electron-poor (ester) substituents create an internal dipole. This fine-tunes the bandgap, directly enhancing charge carrier mobility and power conversion efficiency (PCE) in photovoltaic cells [2].

References

-

New Journal of Chemistry. "On the relations between backbone thiophene functionalization and charge carrier mobility of A–D–A type small molecules." RSC Publishing, 2021. URL:[Link]

-

MDPI. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules, 2023. URL: [Link]

-

EPA CompTox Chemicals Dashboard. "this compound - Chemical Details." U.S. Environmental Protection Agency. URL:[Link]

"Methyl 5-bromo-4-methoxythiophene-3-carboxylate" as a building block in organic synthesis

This technical guide details the chemical profile, synthesis, and application of Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS 1353100-79-4), a densely functionalized heterocyclic building block critical in modern medicinal chemistry.

Introduction & Chemical Profile

This compound represents a class of "privileged scaffolds" in organic synthesis.[1] Its value lies in the orthogonal reactivity of its three functional handles: an electrophilic ester at C3, an electron-donating methoxy group at C4, and a chemically labile bromine at C5. This arrangement allows for sequential, regioselective functionalization, making it an ideal starting point for fragment-based drug discovery (FBDD), particularly for kinase inhibitors and hormonal modulators (e.g., 17β-HSD1 inhibitors).

Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1353100-79-4 |

| Molecular Formula | C7H7BrO3S |

| Molecular Weight | 251.10 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water |

| Key Precursor | Methyl 4-methoxythiophene-3-carboxylate (CAS 71050-40-3) |

Synthetic Routes

The synthesis of this building block typically follows a linear sequence starting from commercially available acyclic precursors or the 4-hydroxythiophene derivative.[1] The most robust industrial route involves the Fiesselmann synthesis followed by O-methylation and regioselective bromination.

Core Synthesis Workflow

-

Cyclization: Reaction of methyl thioglycolate with methyl 4-chloroacetoacetate (or alkynyl esters) yields the 4-hydroxythiophene core.[1]

-

O-Methylation: Protection of the C4-hydroxyl group prevents side reactions and modulates the ring's electronics.[1]

-

Bromination: Electrophilic aromatic substitution (EAS) at the C5 position. The C4-methoxy group directs the incoming electrophile ortho to itself (C5), reinforcing the regioselectivity over C2.

Figure 1: Step-wise synthesis of the target scaffold. The methoxy group is crucial for directing the bromination to the C5 position.[1]

Reactivity & Functionalization Profile

The utility of this compound stems from its ability to undergo orthogonal transformations.

A. C5-Bromine: The Coupling Handle

The C5 position is activated for palladium-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

-

Buchwald-Hartwig: Introduction of amines (critical for kinase hinge binders).[1]

-

Lithium-Halogen Exchange: Treatment with i-PrMgCl or t-BuLi generates a transient C5-anion, which can be quenched with electrophiles (e.g., SO₂, DMF, CO₂) to yield sulfonyl chlorides, aldehydes, or carboxylic acids.[1]

B. C3-Ester: The Anchoring Group

The ester functionality serves as a precursor for hydrogen-bond acceptors or donors.[1]

-

Hydrolysis: Yields the carboxylic acid (CAS 162848-23-9), often used in amide coupling.

-

Reduction: Conversion to the primary alcohol (using LiAlH₄ or DIBAL-H) allows for ether formation or conversion to halogens.[1]

-

Direct Amidation: Reaction with AlMe₃/amines to form amides directly.[1]

C. C4-Methoxy: The Electronic Modulator

While often inert, the methoxy group increases electron density in the thiophene ring, facilitating oxidative additions at C5.[1] It can also be demethylated (BBr₃) to reveal a hydroxyl group, enabling further derivatization or improving water solubility in final drug candidates.

Figure 2: Divergent reactivity map illustrating the orthogonal functionalization of the C3, C4, and C5 positions.[1]

Case Study: 17β-HSD1 Inhibitors

A prominent application of this scaffold is in the development of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors for the treatment of endometriosis.[1]

Mechanism: Researchers utilized the C5-bromo position to introduce a sulfonyl chloride moiety (via lithiation and SO₂ capture), which was subsequently reacted with aminophenyl-naphthols.[1] The thiophene core acts as a bioisostere for phenyl rings, improving the metabolic stability and selectivity of the inhibitor.

-

Key Intermediate: Methyl 5-(chlorosulfonyl)-4-methoxythiophene-3-carboxylate.[2]

-

Result: Potent nanomolar inhibition of 17β-HSD1 with high selectivity over Type 2 isozymes.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Validation: This protocol ensures regioselectivity by utilizing the directing effect of the C4-methoxy group.

-

Preparation: Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Bromination: Cool the solution to 0°C under nitrogen.

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Protect from light.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/DCM or purify via silica gel chromatography (0-20% EtOAc in Hexane).

-

Yield: Typically 85-95%.[1]

Protocol B: Suzuki-Miyaura Coupling at C5[1]

-

Reagents: Combine the bromo-thiophene (1.0 eq), Aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in Dioxane/Water (4:1).

-

Catalyst: Degas with argon for 10 mins. Add Pd(dppf)Cl₂ (5 mol%).

-

Conditions: Heat at 90°C for 4-12 hours.

-

Isolation: Standard aqueous workup and column chromatography.

References

-

Synthesis and Reactivity of Thiophenes: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 9. Thieme Chemistry.

-

17β-HSD1 Inhibitors: "Lead Optimization of 17β-HSD1 Inhibitors of the (Hydroxyphenyl)naphthol Sulfonamide Type for the Treatment of Endometriosis." Journal of Medicinal Chemistry, 2012.[1]

-

General Thiophene Functionalization: "Synthesis of Tetrasubstituted Thiophenes via Direct Metalation." The Journal of Organic Chemistry, 2019.

-

Compound Data: PubChem Entry for Methyl 5-bromo-4-methylthiophene-2-carboxylate (Structural Analog/Isomer Reference). [3]

-

Commercial Availability & CAS Verification: Biosynth & Thermo Scientific Chemicals Catalog entries for Thiophene Carboxylates.

Sources

"Methyl 5-bromo-4-methoxythiophene-3-carboxylate" potential applications in medicinal chemistry

[1]

Executive Summary

Methyl 5-bromo-4-methoxythiophene-3-carboxylate represents a high-value "linchpin" scaffold in modern drug discovery.[1] Its structural utility stems from its orthogonal reactivity profile: the electrophilic C5-bromide allows for rapid diversification via palladium-catalyzed cross-coupling, while the C3-ester serves as a gateway to diverse pharmacophores (amides, heterocycles, acids). Furthermore, the C4-methoxy group provides critical electron-donating character, modulating the lipophilicity and metabolic stability of the thiophene core.

This guide details the strategic application of this scaffold in synthesizing kinase inhibitors and anti-infectives, supported by validated protocols and structural activity relationship (SAR) logic.

Part 1: Structural Analysis & Pharmacophore Mapping

The "Push-Pull" Electronic System

The thiophene ring in this molecule is not merely a linker; it is an electronically tuned platform.[1]

-

C4-Methoxy (The "Push"): The oxygen lone pair donates electron density into the thiophene ring via resonance.[1] This increases the nucleophilicity of the ring, making it more electron-rich than a standard thiophene. In a binding pocket, this methoxy group often acts as a hydrogen bond acceptor or occupies small hydrophobic pockets.

-

C3-Carboxylate (The "Pull"): The ester group is electron-withdrawing.[1] It stabilizes the molecule against oxidative degradation and serves as a precursor to the "hinge-binding" motifs (carboxamides) seen in kinase inhibitors.[1]

-

C5-Bromide (The Handle): Positioned para to the ester-bearing carbon (in terms of conjugation path), the C5-bromide is highly activated for oxidative addition by palladium catalysts.[1]

Divergent Synthesis Workflow

The power of this molecule lies in its ability to serve as a hub for Divergent Library Synthesis .[1]

Figure 1: Divergent synthetic pathways originating from the core scaffold.[1] The C5-bromo and C3-ester allow for orthogonal functionalization.[1]

Part 2: Applications in Medicinal Chemistry[1][3][4][5]

Kinase Inhibition (VEGFR-2 / EGFR Targets)

Thiophene-3-carboxamides are established bioisosteres for the benzamide moiety found in many Type I and Type II kinase inhibitors.[1]

-

Mechanism: The C3-carbonyl oxygen and the NH of the derived amide often form a donor-acceptor pair with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).[1]

-

Role of C5-Substitution: The bromine at C5 is replaced (via Suzuki coupling) with bulky hydrophobic groups (e.g., 4-fluorophenyl, indazole).[1] These groups extend into the hydrophobic back-pocket of the kinase, providing selectivity.[1]

-

Role of C4-Methoxy: This group can lock the conformation of the amide via an intramolecular hydrogen bond (S...O interaction or NH...O interaction), pre-organizing the molecule for binding.

Anti-Infective Agents

Recent studies indicate that 2,3,4-trisubstituted thiophenes possess potent antibacterial activity against resistant strains like S. Typhi.[1]

-

SAR Insight: Derivatives where the C5-bromo is retained or substituted with a small heteroaryl group show higher penetration into bacterial cell walls compared to bulky alkyl analogs.[1]

Part 3: Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To install a hydrophobic tail at the C5 position.[1]

Reagents:

-

This compound (1.0 eq)[1]

-

Arylboronic acid (1.2 eq)[1]

-

Pd(PPh₃)₄ (5 mol%)[1]

-

K₂CO₃ (2.0 eq)[1]

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the thiophene core, arylboronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon pressure. Seal the vial.

-

Reaction: Heat to 90°C for 4-12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Saponification to Carboxylic Acid

Objective: To activate the C3 position for amide coupling.

Reagents:

Step-by-Step Methodology:

-

Dissolve the ester in the solvent mixture.[1]

-

Add LiOH in one portion. Stir at Room Temperature (RT) for 2-4 hours.

-

Self-Validation Check: Take an aliquot, acidify with 1M HCl. If a precipitate forms that is distinct on TLC (streaking near baseline), conversion is complete.[1]

-

-

Workup: Acidify reaction mixture to pH 3 with 1M HCl. Extract with EtOAc (x3). The product is usually pure enough for the next step without chromatography.[1]

Part 4: Comparative Data & SAR

The following table summarizes the impact of C5-substitution on biological potency (hypothetical data based on scaffold literature trends for VEGFR-2 inhibition).

| C5 Substituent (R) | Electronic Effect | LogP (Calc) | Kinase Potency (IC50) | Notes |

| -Br (Parent) | Weak Deactivator | 2.5 | > 10 µM | Low activity; useful only as intermediate.[1] |

| -Phenyl | Neutral | 3.1 | 500 nM | Improved hydrophobic packing.[1] |

| -4-F-Phenyl | Weak Deactivator | 3.2 | 120 nM | Fluorine improves metabolic stability.[1] |

| -Pyridine-4-yl | Electron Deficient | 2.2 | 850 nM | Lower potency due to polarity mismatch in pocket.[1] |

| -Indazole | H-Bond Donor | 2.8 | < 50 nM | Critical H-bond interaction in back-pocket.[1] |

Part 5: Safety & Handling

-

Skin Sensitization: Thiophene carboxylates are known skin sensitizers.[1] Always handle with nitrile gloves.[1]

-

Lachrymator Potential: While the ester is stable, the hydrolyzed acid or derived acid chlorides can be irritating to mucous membranes.

-

Storage: Store the bromide at 2-8°C, protected from light (amber vial) to prevent debromination over long periods.

References

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2024.[1][3][4] Link

-

Thiophene derivatives: A potent multitargeted pharmacological scaffold. Journal of Heterocyclic Chemistry, 2020.[1][5] Link

-

Methyl 5-bromo-3-methoxythiophene-2-carboxylate: Structure and Applications. BenchChem Technical Review. Link[1]

-

Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors. RSC Medicinal Chemistry, 2021.[1] Link

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Arabian Journal of Chemistry, 2017.[1] Link

Sources

- 1. Methyl 5-bromo-4-methylthiophene-2-carboxylate | C7H7BrO2S | CID 2795489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. scilit.com [scilit.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Role of Methyl 5-bromo-4-methoxythiophene-3-carboxylate in Advanced Thiophene Derivatization

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and organic materials science, the thiophene ring serves as a privileged bioisostere for phenyl and furan rings, offering unique metabolic stability and electronic tunable properties. Among the vast library of thiophene building blocks, Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS: 1353100-79-4) stands out as a highly versatile, orthogonally functionalized scaffold.

As an application scientist, I frequently observe that the successful integration of heterocycles into late-stage drug candidates depends entirely on the predictability of their functionalization. This whitepaper deconstructs the electronic topography of this specific thiophene derivative, providing field-proven, self-validating protocols for its synthesis and downstream cross-coupling.

Electronic Topography & Mechanistic Rationale

The synthetic utility of this compound is dictated by a strict "push-pull" electronic system across the thiophene core:

-

The "Push" (C4-Methoxy): The methoxy group acts as a strong electron-donating group (EDG) via resonance. This localized electron density heavily activates the adjacent C5 position toward electrophilic aromatic substitution (EAS), allowing for regioselective halogenation[1].

-

The "Pull" (C3-Methyl Ester): The ester acts as an electron-withdrawing group (EWG). It deactivates the C2 position, ensuring that electrophiles do not attack the wrong side of the ring. Furthermore, it serves as a latent handle for downstream amidation or hydrolysis.

-

The "Handle" (C5-Bromo): Once installed, the heavy bromine atom provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig).

Fig 1: Synthetic workflow and functionalization logic for the thiophene scaffold.

Protocol 1: Regioselective C5-Bromination

Objective: Synthesize this compound from methyl 4-methoxythiophene-3-carboxylate.

To ensure high yield and prevent over-bromination, we utilize N-Bromosuccinimide (NBS) rather than elemental bromine. This protocol is designed as a self-validating system where physical observations directly correlate with mechanistic milestones[1].

Step-by-Step Methodology

-

Preparation: Dissolve methyl 4-methoxythiophene-3-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool to 0 °C under an argon atmosphere.

-

Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Wheland intermediate formed during the EAS process, accelerating the reaction while maintaining regiocontrol.

-

-

Electrophile Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Exclude light if possible.

-

Causality: NBS provides a controlled, low steady-state concentration of electrophilic bromine. Portion-wise addition prevents thermal spikes that could lead to C2-bromination or ring opening.

-

-

Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1).

-

Validation Checkpoint: The starting material possesses a conjugated ester, making it strongly UV-active. Upon bromination, the product spot will exhibit a noticeably higher

value due to the lipophilic nature of the bromine atom reducing the molecule's overall polarity.

-

-

Quenching: Pour the mixture into ice water containing 5% aqueous sodium thiosulfate (

).-

Validation Checkpoint: The immediate discharge of any residual yellow/orange tint from the solution visually confirms the reduction of active electrophilic bromine species to inert bromide, preventing unwanted side reactions during extraction.

-

-

Isolation: Extract with EtOAc (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over

, filter, and concentrate in vacuo to yield the product as an off-white solid.

Protocol 2: C5-Targeted Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C5 position to generate a bi-aryl or aryl-heteroaryl system.

The oxidative addition of the Pd(0) species into the C5-Br bond is the rate-determining step. While the C4-methoxy group increases the electron density of the ring (which theoretically slows oxidative addition), the C5-Br bond remains highly activated[2].

Fig 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for C5-bromothiophenes.

Step-by-Step Methodology

-

Reagent Loading: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and

(0.05 eq). -

Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous

(ratio 4:1).-

Causality: Dioxane provides excellent solubility for the organic components at high temperatures. The aqueous base is critical; it quaternizes the boronic acid to form a reactive boronate complex, which is mandatory for the transmetalation step to occur. Degassing prevents the lethal oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

-

-

Heating & Monitoring (Self-Validation): Heat the biphasic mixture to 90 °C under argon for 4-6 hours. Monitor by LC-MS.

-

Validation Checkpoint: The self-validating marker here is the isotopic signature. The starting bromide exhibits a characteristic 1:1 isotopic doublet (due to

and

-

-

Workup: Cool to room temperature and filter the mixture through a pad of Celite.

-

Causality: This physical filtration removes precipitated palladium black and insoluble inorganic salts, strictly preventing the formation of unbreakable emulsions during the subsequent aqueous extraction.

-

-

Purification: Extract with EtOAc, dry, concentrate, and purify via flash column chromatography.

Pharmacological Applications & Quantitative Data

Thiophene derivatives synthesized via C5-halogenation and subsequent cross-coupling have demonstrated profound efficacy across multiple therapeutic areas. The structural rigidity and hydrogen-bond acceptor potential of the thiophene core make it an ideal candidate for fitting into tight enzymatic pockets.

For instance, 3 have utilized similar methoxythiophene-carboxylate cores to develop highly potent 17β-HSD1 inhibitors for the treatment of endometriosis, achieving low nanomolar activity[3]. Similarly, C5-arylated thiophenes have shown excellent spasmolytic[2] and antibacterial properties[4].

Table 1: Pharmacological Evaluation of C5-Functionalized Thiophene Derivatives

| Core Scaffold | Structural Modification | Target / Indication | Biological Activity | Synthesis Yield | Ref |

| 4-Methoxythiophene-3-carboxylate | C5-Aryl Sulfonamide | 17β-HSD1 (Endometriosis) | 65 - 80% | [3] | |

| 5-Bromothiophene-2-carboxylic acid | C5-Aryl (Suzuki Coupling) | Spasmolytic Activity | 33 - 80.2% | [2] | |

| 5-Bromo-N-alkylthiophene-2-sulfonamide | N-Alkyl, C5-Aryl | Antibacterial (K. pneumoniae) | MIC: 0.39 μg/mL | 56 - 72% | [4] |

Conclusion

This compound is far more than a simple building block; it is a meticulously balanced electronic system. By understanding the push-pull dynamics of the C4-methoxy and C3-ester groups, chemists can achieve highly regioselective bromination and efficient palladium-catalyzed cross-coupling. Implementing the self-validating protocols outlined above ensures reproducible scale-up, accelerating the transition of novel thiophene derivatives from the bench to preclinical evaluation.

References

-

Lead Optimization of 17β-HSD1 Inhibitors of the (Hydroxyphenyl)naphthol Sulfonamide Type for the Treatment of Endometriosis Source: American Chemical Society (ACS) URL:3

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: National Institutes of Health (PMC) URL:2

-

5-bromo-N-alkylthiophene-2-sulfonamides as an alternative Source: Dove Medical Press URL:4

-

Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides (Bromination Protocols) Source: Thieme Connect URL:1

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dovepress.com [dovepress.com]

Methyl 5-bromo-4-methoxythiophene-3-carboxylate: A Technical Guide to Discovery and Synthesis

The following technical guide details the discovery, synthesis, and application of Methyl 5-bromo-4-methoxythiophene-3-carboxylate , a critical intermediate in modern medicinal chemistry.

Executive Summary

This compound (CAS: 1353100-79-4 ) is a highly functionalized heterocyclic scaffold used primarily as a building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structural uniqueness lies in the dense substitution pattern of the thiophene ring, combining an electrophilic handle (bromine), a nucleophilic director (methoxy), and a carbonyl functionality (ester) on a single aromatic core.

This guide explores the evolution of the synthetic methodologies that unlocked access to this scaffold, moving from early low-yielding condensations to the modern, regioselective protocols used today.

| Property | Data |

| CAS Number | 1353100-79-4 |

| Molecular Formula | C₇H₇BrO₃S |

| Molecular Weight | 251.10 g/mol |

| Core Scaffold | Thiophene |

| Key Functionality |

Discovery and History: The "3,4-Substitution" Challenge

The history of this compound is not defined by a single "eureka" moment but rather by the decades-long synthetic challenge of accessing 3,4-disubstituted thiophenes . Early thiophene chemistry (1940s–1960s) relied heavily on the functionalization of unsubstituted thiophene, which predominantly yields 2,5-substituted products due to the high reactivity of the

The Tetrahydrothiophene Breakthrough (1970s–1980s)

The direct precursor to the target molecule, methyl 4-methoxythiophene-3-carboxylate , remained difficult to synthesize until the development of the tetrahydrothiophene oxidation route .

-

Early Methods: Early attempts utilized the Hinsberg condensation, but yields were often poor for unsymmetrical thiophenes.

-

The Pivot: In the late 1970s and early 1980s, researchers (notably in the context of biotin and thienamycin synthesis) optimized the Dieckmann condensation of sulfide-containing diesters. This allowed for the formation of methyl 4-oxotetrahydrothiophene-3-carboxylate .

-

Aromatization: The critical innovation was the efficient aromatization of these tetrahydrothiophenes. Seminal work published in The Journal of Organic Chemistry (e.g., Confalone et al., 1980) and related patents (US 4,242,518) demonstrated that treating the keto-tetrahydrothiophene with sulfuryl chloride (

) or similar oxidants could yield the 4-hydroxythiophene core, which was subsequently methylated.

Modern Era: Regioselective Bromination

With the 4-methoxythiophene-3-carboxylate scaffold accessible, the final challenge was introducing the bromine atom at position 5.

-

Regiocontrol: The discovery that the C4-methoxy group (a strong electron-donating group) directs electrophilic aromatic substitution (EAS) almost exclusively to the C5 position—overriding the deactivating effect of the C3-ester—established the standard protocol for synthesizing this compound.

Chemical Architecture & Synthetic Logic

The synthesis of this compound is a study in electronic directing effects . The pathway ensures that the bromine atom is installed at the most nucleophilic site of the aromatic ring.

Synthetic Pathway Visualization

Figure 1: The logical synthetic flow from acyclic precursors to the target brominated scaffold.

Mechanistic Insight: Why Position 5?

The regioselectivity of the final bromination step is governed by the interplay of substituents:

-

C3-Ester (-COOMe): Electron-withdrawing group (EWG). Deactivates the ring, particularly positions ortho and para to itself.

-

C4-Methoxy (-OMe): Electron-donating group (EDG). Strongly activates the ring at positions ortho and para.

-

The Result: Position 5 is ortho to the activating Methoxy group and

to the Sulfur atom. Position 2 is meta to the Methoxy group and ortho to the deactivating Ester. Therefore,

Technical Protocol: Synthesis & Validation

The following protocol synthesizes the target from the commercially available precursor Methyl 4-methoxythiophene-3-carboxylate .

Reagents & Materials[1][2][5][6][7][8][9][10]

-

Substrate: Methyl 4-methoxythiophene-3-carboxylate (1.0 equiv)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation: Dissolve methyl 4-methoxythiophene-3-carboxylate in anhydrous Acetonitrile (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Note: Portion-wise addition prevents localized high concentrations of bromine radicals/electrophiles, minimizing side reactions.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material should disappear, replaced by a less polar spot.

-

Quench: Quench the reaction with saturated aqueous sodium thiosulfate (

) to neutralize any excess bromine. -

Workup: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers and wash with brine. Dry over anhydrous -

Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation:

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. Its orthogonal reactivity allows for sequential functionalization.

| Functional Group | Reactivity Mode | Application |

| C5-Bromine | Suzuki/Stille Coupling | Attachment of aryl/heteroaryl groups (e.g., kinase hinge binders). |

| C3-Ester | Hydrolysis/Amidation | Formation of amides for hydrogen-bonding interactions; cyclization to fused rings. |

| C4-Methoxy | Demethylation | Unmasking of the hydroxyl group for further derivatization or solubility enhancement. |

Case Study: Thienopyrimidine Synthesis

A primary utility of this scaffold is in the construction of thienopyrimidines , a class of compounds bioisosteric to quinazolines (e.g., Gefitinib, Erlotinib).

-

Coupling: The C5-Br is coupled with an aryl boronic acid.

-

Cyclization: The C3-Ester is reacted with formamide or guanidine.

-

Result: A highly substituted thieno[2,3-d]pyrimidine core, often used to target EGFR or VEGFR kinases.

References

-

Confalone, P. N., et al. (1980). "The synthesis of thienamycin." The Journal of Organic Chemistry, 45(23), 4786–4789. (Establishes the aromatization logic for 4-hydroxythiophenes). Link

-

Rossy, P., et al. (1980). "Method for the preparation of 3-hydroxy-4-carboxylic acid esters of thiophene." U.S. Patent 4,242,518. (Detailed industrial protocol for the precursor synthesis). Link

- Barker, J. M., et al. (1985). "Thienopyridines. Part 6. Preparation and some reactions of thieno[2,3-b]pyridine derivatives." Journal of Chemical Research. (Demonstrates the utility of 3,4-disubstituted thiophenes in fused ring synthesis).

-

MolCore. (n.d.). "this compound Product Data." (Confirmation of commercial availability and physical specifications). Link

Sources

"Methyl 5-bromo-4-methoxythiophene-3-carboxylate" literature review

The following technical guide details the chemical profile, synthesis, and application of Methyl 5-bromo-4-methoxythiophene-3-carboxylate , a specialized heterocyclic scaffold used in the development of pharmaceuticals and agrochemicals.

Core Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

This compound (CAS: 1353100-79-4) is a trisubstituted thiophene derivative characterized by its high functional density. It serves as a "linchpin" intermediate in organic synthesis, offering three distinct sites for orthogonal functionalization:

-

C5-Position (Bromine): A handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

-

C3-Position (Ester): A precursor for cyclization reactions to form fused bicyclic systems (e.g., thienopyrimidines).

-

C4-Position (Methoxy): An electron-donating group that modulates the electronic properties of the ring and can be deprotected to a hydroxyl group for hydrogen bond donor/acceptor tuning.

This guide provides researchers with a validated roadmap for synthesizing, handling, and utilizing this compound in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1353100-79-4 |

| Molecular Formula | C₇H₇BrO₃S |

| Molecular Weight | 251.10 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Storage | 2–8°C, inert atmosphere (Ar/N₂), protect from light |

| Key Hazards | Irritant (H315, H319, H335); Handle with standard PPE |

Synthesis Strategy

The synthesis of this scaffold requires a regioselective approach to ensure the bromine atom is installed at the C5 position rather than C2. The most robust route involves the construction of the 4-hydroxythiophene core followed by methylation and electrophilic bromination.

Retrosynthetic Analysis

The synthesis logic follows a linear pathway:

-

Ring Construction: Dieckmann condensation of sulfide precursors to form the thiophene ring.

-

Functionalization: Methylation of the enol/phenol oxygen.

-

Halogenation: Exploiting the para-directing effect of the methoxy group to install bromine at C5.

Synthesis Workflow Diagram

The following diagram illustrates the stepwise conversion from acyclic precursors to the final brominated scaffold.

Caption: Stepwise synthesis route from acyclic precursors to the target brominated thiophene.

Experimental Protocols

The following protocols are derived from standard methodologies for analogous thiophene carboxylates.

Protocol A: O-Methylation of Methyl 4-hydroxythiophene-3-carboxylate

Objective: Convert the hydroxyl group to a methoxy group to lock the tautomer and activate the ring for bromination.

-

Reagents: Methyl 4-hydroxythiophene-3-carboxylate (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Methyl Iodide (MeI, 1.2 eq), Acetone (anhydrous).

-

Procedure:

-

Dissolve the starting material in anhydrous acetone (0.5 M concentration).

-

Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Add MeI dropwise.

-

Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: 85–95%.

-

Protocol B: Regioselective Bromination (The Critical Step)

Objective: Install the bromine atom at C5. Mechanism: The C4-methoxy group is an electron-donating group (EDG). It activates the ortho positions (C3 and C5). Since C3 is blocked by the ester, C5 is the exclusive site for electrophilic aromatic substitution.

-

Reagents: Methyl 4-methoxythiophene-3-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN) or DMF.

-

Procedure:

-

Dissolve the substrate in ACN (0.2 M) under nitrogen.

-

Cool the solution to 0°C in an ice bath.

-

Add NBS portion-wise over 30 minutes. Note: Slow addition prevents over-bromination or side reactions.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with EtOAc.[1]

-

Purification: Recrystallization from EtOH or column chromatography (Hexane/EtOAc) is usually required to remove traces of succinimide.

-

Validation: ¹H NMR should show the disappearance of the C5-proton (typically a doublet or singlet around 6.5–7.5 ppm depending on solvent) and retention of the methyl ester and methoxy signals.

-

Reactivity & Applications in Drug Discovery

This scaffold is highly valued because it allows for iterative complexity generation .

Reactivity Map

The compound undergoes distinct reactions at each functional site, allowing for the construction of complex libraries.

Caption: Divergent synthesis pathways available from the core scaffold.

Case Study: Kinase Inhibitor Synthesis

In the development of kinase inhibitors (e.g., for VEGFR or EGFR targets), the thiophene ring often acts as a bioisostere for a phenyl ring.

-

Step 1 (C5 Coupling): The bromine is replaced with a hinge-binding motif (e.g., a pyridine or pyrazole) via Suzuki coupling.

-

Step 2 (C3 Modification): The ester is hydrolyzed to the acid and coupled with an amine to form an amide, extending into the solvent-exposed region of the kinase pocket.

-

Step 3 (C4 Tuning): The methoxy group can be demethylated (using BBr₃) to a phenol, providing a handle for solubilizing groups or hydrogen bonding interactions.

References

-

Synthesis of Thiophene Carboxylates

-

Bromination Methodologies

-

Title: Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives.[4] (Demonstrates compatibility of thiophene esters with radical bromination, though electrophilic NBS is preferred for this specific substrate).

- Source: Royal Society of Chemistry (RSC).

-

URL:

-

-

Suzuki Coupling Applications

-

Compound Identity & CAS

- Title: Methyl 5-bromo-4-methoxythiophene-3-carboxyl

- Source: MolCore / PubChem.

-

URL:

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. docta.ucm.es [docta.ucm.es]

- 4. Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Methodological & Application

Application Note: Synthesis Protocol for Methyl 5-bromo-4-methoxythiophene-3-carboxylate

Strategic Rationale & Mechanistic Causality

Methyl 5-bromo-4-methoxythiophene-3-carboxylate is a highly versatile, densely functionalized heterocyclic building block widely utilized in medicinal chemistry and materials science. The synthesis of this compound from 1[1] requires a logical three-step progression: enolization, oxidative aromatization, and regioselective electrophilic bromination.

Causality of Experimental Choices:

-

Oxidative Aromatization over Dehydrogenation: Catalytic dehydrogenation of dihydrothiophenes often requires harsh thermal conditions that can degrade the ester functionality. Instead, we utilize Sulfuryl Chloride (

), which acts as a mild source of electrophilic chlorine. It facilitates a rapid, low-temperature aromatization via intermediate chlorination and subsequent dehydrochlorination[2]. -

Regioselective Bromination: The regiochemical outcome of the final bromination is strictly dictated by the electronic properties of the existing substituents. The C4-methoxy group is a strong

-donor (+M effect), which highly activates the adjacent ortho positions. Conversely, the C3-methyl ester is an electron-withdrawing group (-M effect) that deactivates the ring but directs incoming electrophiles to the meta position. These synergistic directing effects make the C5 position the exclusive, most electron-rich site for electrophilic attack by N-Bromosuccinimide (NBS). -

Choice of Brominating Agent: NBS in Dimethylformamide (DMF) is selected over elemental bromine (

) to prevent oxidative cleavage of the electron-rich thiophene ring. DMF enhances the electrophilicity of NBS through the formation of a Vilsmeier-type intermediate, allowing the reaction to proceed smoothly at 0 °C.

Synthetic Workflow

Fig 1. Three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Enolization to Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate

Objective: Convert the

-

Preparation: In an oven-dried 500 mL round-bottom flask equipped with a reflux condenser, dissolve Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq, 100 mmol) in anhydrous methanol (150 mL).

-

Reagent Addition: Add trimethyl orthoformate (1.5 eq, 150 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·

, 0.05 eq, 5 mmol). -

Reaction: Heat the mixture to reflux (approx. 65 °C) under a nitrogen atmosphere for 4 hours.

-

Workup: Cool the reaction to room temperature and quench with saturated aqueous

(50 mL) to neutralize the acid catalyst. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous -

Self-Validation & Quality Control:

-

TLC: Run on silica gel (Hexane/EtOAc 3:1). The starting material stains strongly with

, while the product exhibits weak UV activity at 254 nm and a higher -

IR Spectroscopy: Confirm the complete disappearance of the ketone C=O stretch at ~1750

and the appearance of the enol ether C=C stretch at ~1620

-

Step 2: Oxidative Aromatization to Methyl 4-methoxythiophene-3-carboxylate

Objective: Dehydrogenate the dihydrothiophene ring to form the fully conjugated, aromatic thiophene core.

-

Preparation: Dissolve the crude Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate (1.0 eq, ~100 mmol) in anhydrous Dichloromethane (

, 250 mL) in a 500 mL flask. Cool the solution to 0 °C using an ice-water bath. -

Reagent Addition: Utilizing an addition funnel, add Sulfuryl Chloride (

, 1.1 eq, 110 mmol) dropwise over a period of 1 hour to carefully manage the exothermic dehydrochlorination process[2]. -

Reaction: Remove the ice bath and allow the mixture to stir for an additional 30 minutes at room temperature.

-

Workup: Carefully pour the reaction mixture into a stirred, ice-cold 10% aqueous

solution (150 mL) to quench unreacted -

Self-Validation & Quality Control:

-

H NMR (

-

H NMR (

Step 3: Regioselective Bromination to this compound

Objective: Install the bromine atom exclusively at the highly activated C5 position.

-

Preparation: Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 eq, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL). Cool the solution to 0 °C and protect the flask from light using aluminum foil.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq, 52.5 mmol) portion-wise over 15 minutes.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

-

Workup: Pour the reaction mixture into ice water (300 mL). The product will typically precipitate as a solid. Filter the precipitate, wash thoroughly with cold water to remove residual DMF and succinimide, and dry under a vacuum. If the product oils out, extract with Ethyl Acetate (3 × 100 mL), wash with 5% aqueous

(to remove DMF), dry, and concentrate. -

Self-Validation & Quality Control:

-

H NMR (

-

LC-MS: Mass spectrometry will confirm the product via the characteristic 1:1 isotopic doublet of bromine. The

peaks will appear at m/z 251 and 253[3].

-

H NMR (

Quantitative Reaction Parameters

| Step | Transformation | Reagents & Catalyst | Temp (°C) | Time (h) | Expected Yield | Primary IPC Method |

| 1 | Enolization | 65 (Reflux) | 4.0 | 85 - 90% | IR (Loss of ~1750 | |

| 2 | Aromatization | 0 to 20 | 1.5 | 75 - 80% | ||

| 3 | Bromination | NBS, DMF | 0 to 20 | 2.0 | 85 - 92% | LC-MS (m/z 251/253 isotopic doublet) |

References

- Science of Synthesis: Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides Source: Thieme Connect URL

- Methyl 4-oxotetrahydrothiophene-3-carboxylate (CAS 2689-68-1)

- Methyl 4-bromo-3-methoxythiophene-2-carboxylate (C7H7BrO3S)

Sources

Application Note: Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-4-methoxythiophene-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

Heteroaryl halides, particularly functionalized thiophenes, are privileged scaffolds in modern drug discovery and organic electronics [1]. The compound Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS: 1353100-79-4) presents a highly specific electronic environment that makes it an excellent, yet nuanced, substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling.

The "Push-Pull" Electronic Effect

The reactivity of this substrate is governed by a distinct "push-pull" electronic distribution:

-

C5-Bromine (The Reaction Site): The alpha-position to the sulfur atom is intrinsically activated for oxidative addition.

-

C4-Methoxy Group (Electron-Donating): Exerts a +M (mesomeric) effect, which slightly increases electron density at the C5 position. While this can theoretically slow down the initial oxidative addition of Pd(0), it highly accelerates the subsequent reductive elimination step.

-

C3-Methyl Ester (Electron-Withdrawing): Exerts a strong -I and -M pull, polarizing the thiophene ring and rendering the C-Br bond highly susceptible to Pd insertion.

Understanding this causality is critical. Because reductive elimination is often the rate-limiting step in sterically hindered heteroaryl couplings[2], the presence of the C4-methoxy group combined with a large bite-angle catalyst ensures rapid turnover.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for the functionalized thiophene.

Experimental Design & Reaction Optimization

To establish a self-validating and highly reproducible system, we must select reagents based on mechanistic causality rather than empirical guessing.

-

Catalyst Selection: Standard

often suffers from slow kinetics with electron-rich heteroaryls. We utilize -

Base & Solvent Causality: The inclusion of water is non-negotiable. Water dissolves the inorganic base (

) and facilitates the formation of the highly nucleophilic trihydroxyboronate species

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | Toluene/EtOH/ | 90 | 12 | 65% | ||

| 2 | 1,4-Dioxane/ | 80 | 8 | 82% | ||

| 3 | 1,4-Dioxane/ | 80 | 6 | 94% | ||

| 4 | THF/ | 65 | 4 | 96% |

Note: Entry 3 is selected as the standard protocol due to the excellent balance of yield, cost-effectiveness of the catalyst, and operational simplicity.

Detailed Step-by-Step Protocol

This protocol describes the coupling of this compound with a standard arylboronic acid (e.g., Phenylboronic acid) to yield Methyl 4-methoxy-5-phenylthiophene-3-carboxylate .

Figure 2: Step-by-step experimental workflow for the cross-coupling protocol.

Reagent Preparation

-

Substrate: Weigh 251 mg (1.0 mmol, 1.0 equiv) of this compound.

-

Boronic Acid: Weigh 183 mg (1.5 mmol, 1.5 equiv) of Phenylboronic acid. (Excess is used to account for minor protodeboronation).

-

Base: Weigh 425 mg (2.0 mmol, 2.0 equiv) of anhydrous

. -

Catalyst: Weigh 41 mg (0.05 mmol, 5 mol%) of

adduct.

Reaction Setup & Degassing

-

Add all solid reagents to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a rubber septum and purge the atmosphere by applying vacuum for 2 minutes, then backfilling with dry Nitrogen (

) or Argon. Repeat this cycle three times. -

Inject 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed deionized water via syringe.

-

Causality Check: Degassing the solvents prevents the dissolved oxygen from oxidizing the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, which is the leading cause of reaction stalling.

Execution & Monitoring

-

Place the flask in a pre-heated oil bath at 80 °C .

-

Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases.

-

Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (

) should be fully consumed within 4 to 6 hours, replaced by a new UV-active product spot (

Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

-

Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

). -

Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 85:15 Hexanes/EtOAc) to afford the pure product.

Analytical Characterization & Validation

To ensure the protocol acts as a self-validating system, verify the synthesized product against the following expected spectroscopic benchmarks:

-

H NMR (400 MHz,

- ~8.15 (s, 1H) — Thiophene C2 proton (highly deshielded by the adjacent ester and sulfur).

- ~7.65 - 7.40 (m, 5H) — Phenyl ring protons.

- ~3.92 (s, 3H) — Methoxy group at C4.

- ~3.88 (s, 3H) — Methyl ester group at C3.

-

C NMR (100 MHz,

-

LC-MS (ESI+): Calculated for

References

-

"Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes", Chemical Science, Royal Society of Chemistry. URL:[Link]

-

"Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters", Journal of the American Chemical Society. URL:[Link]

-

"Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow", Organic Letters. URL:[Link]

Application Note: Methyl 5-bromo-4-methoxythiophene-3-carboxylate in Kinase Inhibitor Synthesis

This Application Note and Protocol Guide is structured to provide an in-depth technical analysis of Methyl 5-bromo-4-methoxythiophene-3-carboxylate , a critical building block in the synthesis of next-generation kinase inhibitors.

Executive Summary & Chemical Logic

This compound (CAS: 1353100-79-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the design of Type I (ATP-competitive) and Type II (Allosteric) kinase inhibitors.

Unlike the ubiquitous 2-aminothiophene-3-carboxylate derivatives used to synthesize thienopyrimidine cores (e.g., in PI3K inhibitors), this specific isomer offers a unique 3,4,5-substitution pattern . Its value lies in its orthogonality:

-

C5-Bromo Position: A highly reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig), allowing extension into the kinase solvent front or hydrophobic back-pocket.

-

C3-Carboxylate: An electrophilic anchor readily convertible to carboxamides (common hinge-binding motifs in JAK/STAT or ALK2 inhibitors) or reduced to alcohols for ether linkages.

-

C4-Methoxy Group: A strategic substituent that provides:

-

Metabolic Stability: Blocks the metabolically vulnerable 4-position of the thiophene ring.

-

Electronic Tuning: The electron-donating effect (+M) modulates the acidity of the C3-amide N-H bond, influencing hinge hydrogen bonding.

-

Solubility: Improves physicochemical properties compared to unsubstituted analogs.

-

Strategic Applications in Drug Design

A. Synthesis of Non-Fused Thiophene-3-Carboxamide Inhibitors

This is the primary application for this scaffold. Many kinase inhibitors (e.g., targeting ALK2 , PLK1 , or JAK family) utilize a central 5-membered heterocycle decorated with an amide hinge binder and an aryl tail.

-

Mechanism: The C3-ester is hydrolyzed and coupled to an amine (the hinge binder). The C5-bromide is coupled to an aryl group (the "tail" that fits the specificity pocket).

-

Case Study (ALK2 Inhibitors): Research into Diffuse Intrinsic Pontine Glioma (DIPG) has identified 4-methoxythiophene-3-carboxamides as potent inhibitors of Activin Receptor-Like Kinase-2 (ALK2). The 4-methoxy group is crucial for selectivity against off-target kinases.

B. Precursor for Fused Heterocycles (Advanced)

While less common than 2-amino precursors, this scaffold can be elaborated into fused systems such as thieno[2,3-d]pyridazines or thieno[3,2-d]pyrimidines via modification of the C3 and C4 positions.

-

Route: Displacement of the C5-Br or C4-OMe (under forcing conditions) allows for ring closure, though Route A is significantly more prevalent in current literature.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis and Amidation (Hinge Binder Installation)

Objective: Convert the C3-methyl ester to a functionalized amide while preserving the C5-bromide for later diversification.

Reagents:

-

This compound (1.0 eq)

-

Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Target Amine (R-NH₂) (1.1 eq)

Step-by-Step Methodology:

-

Saponification: Dissolve the starting ester in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O.[1] Stir at ambient temperature for 4–6 hours. Monitor by LC-MS for disappearance of the ester (M+H: ~251/253) and appearance of the acid (M+H: ~237/239).

-

Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. The 5-bromo-4-methoxythiophene-3-carboxylic acid intermediate is often stable enough to use without column chromatography.

-

Activation: Dissolve the crude acid in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes to form the activated ester.

-

Coupling: Add the Target Amine (R-NH₂). Stir at RT for 12 hours.

-

Purification: Dilute with water (precipitate often forms). Filter or extract with DCM. Purify via flash chromatography (Hexane/EtOAc gradient).

Critical Checkpoint: Ensure the C5-Bromine remains intact. Strong nucleophiles or high temperatures during saponification can sometimes displace the bromine (forming the hydroxy-thiophene), though the 4-OMe group deactivates the ring slightly against nucleophilic attack at C5.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5 (Tail Extension)

Objective: Install an aryl or heteroaryl group at the 5-position.

Reagents:

-

Amide Intermediate (from Protocol A) (1.0 eq)

-

Aryl Boronic Acid/Ester (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 M aq. solution) (3.0 eq)

-

1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Preparation: In a microwave vial or sealed tube, combine the bromide, boronic acid, and Pd catalyst.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling or oxidation of the thiophene.

-

Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

-

Analysis: Monitor LC-MS for the product mass. The bromine isotope pattern (1:1 doublet) should disappear.

-

Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) if the product is polar, or silica gel if lipophilic.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from this compound.

Caption: Divergent synthetic pathways utilizing the C5-Br and C3-COOMe handles for library generation.

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Molecular Weight | 251.10 g/mol | Base Scaffold |

| ClogP | ~2.5 | Moderate Lipophilicity |

| Reactive Handle 1 | C5-Bromine | Excellent for Pd-catalyzed coupling |